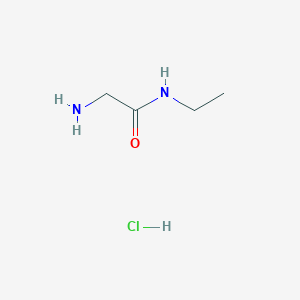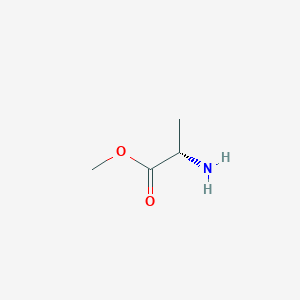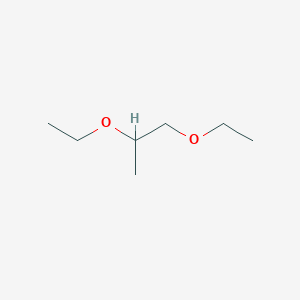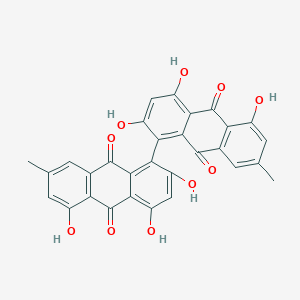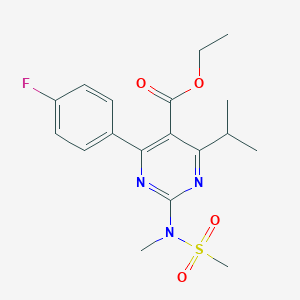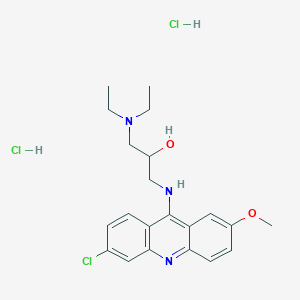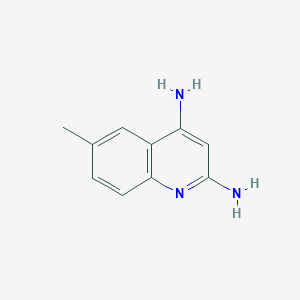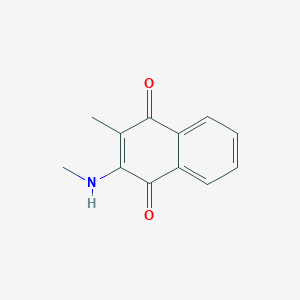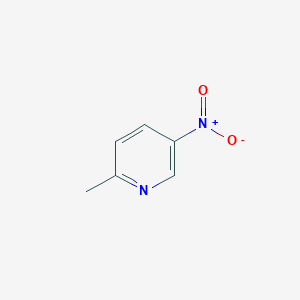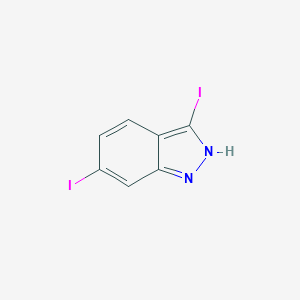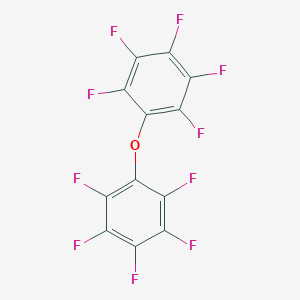
Pentafluorophenylether
Übersicht
Beschreibung
Pentafluorophenyl ether is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an ether linkage. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group is highly electron-withdrawing, which significantly influences the reactivity and stability of the compound.
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: Pentafluorophenyl ether derivatives are employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Pentafluorophenyl ether is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Target of Action
Pentafluorophenyl ether (PFP ether) primarily targets analytes in chromatographic separations . The compound’s role is to provide an alternative mechanism from that of hydrophobicity on a C18 chemistry .
Mode of Action
PFP ether interacts with its targets through various mechanisms, including pi-pi interactions , dipole interactions , steric interactions , hydrogen bonding , and hydrophobicity . These interactions are dependent upon the analytes’ structure, physiochemical properties, and the mobile phase used .
Biochemical Pathways
The biochemical pathways affected by PFP ether are primarily related to chromatographic separations . The compound’s interaction with its targets can heavily affect the middle of the chromatographic separation under the same mobile conditions . This highlights how hydrophobicity of the method may be similar but the polarity, electron charge, and steric terms are all playing a role in the orthogonal selectivity achieved .
Pharmacokinetics
Its use in chromatographic separations suggests that itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be highly dependent on the specific conditions of the chromatographic system, including the mobile phase used .
Result of Action
The molecular and cellular effects of PFP ether’s action are seen in its ability to provide greater resolution in chromatographic separations . For example, it can resolve closely related alkaloids using the Speedcore® PFP stationary phase .
Action Environment
The action of PFP ether is influenced by environmental factors such as the mobile phase used in chromatographic separations . The analyst can use buffer concentration as well as organic modifier to control retention factors of these dual mode selectivity’s . This suggests that the compound’s action, efficacy, and stability can be fine-tuned based on the specific conditions of the chromatographic system.
Biochemische Analyse
Biochemical Properties
Pentafluorophenyl ether plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, Pentafluorophenyl ether is often used in bioconjugation chemistry due to its ability to form stable bonds with amines, facilitating the functionalization of biomolecules . This interaction is primarily driven by the electrophilic nature of the pentafluorophenyl group, which readily reacts with nucleophilic sites on proteins and enzymes.
Cellular Effects
Pentafluorophenyl ether has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Pentafluorophenyl ether can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . Additionally, it has been observed to alter gene expression profiles, potentially leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Pentafluorophenyl ether involves its interaction with biomolecules at the molecular level. Pentafluorophenyl ether can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . This binding is often facilitated by the formation of covalent bonds between the pentafluorophenyl group and nucleophilic residues on the target biomolecule. These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentafluorophenyl ether can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as moisture and air . Long-term studies have shown that prolonged exposure to Pentafluorophenyl ether can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of Pentafluorophenyl ether vary with different dosages in animal models. At low doses, Pentafluorophenyl ether has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating that there is a specific dosage range within which Pentafluorophenyl ether can exert its desired biochemical effects without causing significant harm to the organism.
Metabolic Pathways
Pentafluorophenyl ether is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the organism.
Transport and Distribution
Within cells and tissues, Pentafluorophenyl ether is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of Pentafluorophenyl ether within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of Pentafluorophenyl ether is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenyl ether can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with an appropriate alkylating agent under basic conditions. For example, the reaction of pentafluorophenol with an alkyl halide in the presence of a base such as potassium carbonate can yield pentafluorophenyl ether. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of pentafluorophenyl ether may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity pentafluorophenyl ether suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenyl ether undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing nature of the pentafluorophenyl group makes the ether linkage susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: Pentafluorophenyl ether can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can also be performed on pentafluorophenyl ether, although these are less common due to the stability of the ether linkage.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride may be employed, although the reaction conditions need to be carefully controlled to prevent over-reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethers, while oxidation can produce corresponding alcohols or ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in various organic reactions.
Pentafluorophenyl esters: Utilized in peptide synthesis and bioconjugation due to their reactivity with amines.
Pentafluorophenyl alkyl ethers: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Uniqueness
Pentafluorophenyl ether is unique due to its specific combination of the pentafluorophenyl group and the ether linkage. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in a wide range of applications. The electron-withdrawing nature of the pentafluorophenyl group also differentiates it from other ethers, providing unique reactivity patterns in various chemical reactions.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMHZVVRVXKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348180 | |
| Record name | pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800-30-2 | |
| Record name | pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pentafluorophenyl ethers are particularly useful in carbohydrate chemistry due to their ability to act as activating groups. [, ] For example, reacting partially substituted carbohydrates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with sodium hydride followed by hexafluorobenzene leads to the formation of pentafluorophenyl ethers. These ethers can then be further modified to create novel cyclic carbohydrate derivatives, showcasing their versatility in synthesis. []
A: Researchers investigating the synthesis of the dipeptide TSPO ligand, N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), explored the use of activated pentafluorophenyl ethers as a key step. [] This method was compared to other approaches like activated succinimide esters and the imidazole method. While ultimately not the optimal route in this specific case, it highlights the applicability of pentafluorophenyl ethers in peptide bond formation. []
A: Incorporating a pentafluorophenyl ether-containing block into block copolymers can significantly influence the self-assembly and microphase separation behavior. [] For example, poly(ethylene glycol)-block-polystyrene-block-poly(4-vinylbenzyl pentafluorophenyl ether) (PEG-b-PS-b-PVBFP) triblock copolymers form vesicles with distinct microphase-separated structures. The presence of the fluorine-containing PVBFP block leads to the formation of columnar microdomains within the vesicular membrane, impacting the overall morphology and properties of the assembly. []
A: Yes, gas-phase reactions of pentafluorophenyl ethers with various anions have been explored using techniques like Fourier Transform Ion Cyclotron Resonance. [, ] These studies provide insights into the intrinsic reactivity of these compounds in the absence of solvent effects and highlight the role of fluoride ion-molecule complexes in influencing reaction pathways. [, ]
A: Bismuth aryloxides incorporating pentafluorophenyl groups are being investigated in materials chemistry. [] For example, the synthesis and characterization of compounds like and Na(4)Bi(2)(μ(6)-O)(OC(6)F(5))(8)(THF)(4) demonstrate the potential of these complexes as precursors for advanced materials. [] Understanding their structural features and dynamic behavior in solution, as revealed by techniques like (19)F-NMR, is crucial for tailoring their properties for specific applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



